
(Benzene-1,2,4,5-tetrayl)tetrakis(diphenylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrakis(diphenylphosphino)benzene is an organophosphorus compound that serves as a versatile ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it a valuable tool in the synthesis of multimetal complexes . The compound’s structure consists of a benzene ring substituted with four diphenylphosphino groups at the 1, 2, 4, and 5 positions, providing multiple coordination sites for metal ions .
準備方法
Synthetic Routes and Reaction Conditions
1,2,4,5-Tetrakis(diphenylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2,4,5-tetrabromobenzene with diphenylphosphine in the presence of a base such as potassium tert-butoxide . The reaction typically occurs in a solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the phosphine groups .
Industrial Production Methods
While specific industrial production methods for 1,2,4,5-tetrakis(diphenylphosphino)benzene are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
化学反応の分析
Types of Reactions
1,2,4,5-Tetrakis(diphenylphosphino)benzene undergoes various types of chemical reactions, including:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Coordination: The compound readily forms coordination complexes with transition metals such as nickel, palladium, and platinum.
Substitution: The phosphine groups can participate in substitution reactions, where they are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal halides (e.g., NiCl2, PdCl2, PtCl2) and oxidizing agents (e.g., hydrogen peroxide for oxidation reactions) . Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 1,2,4,5-tetrakis(diphenylphosphino)benzene include metal-phosphine complexes, phosphine oxides, and substituted phosphine derivatives .
科学的研究の応用
1,2,4,5-Tetrakis(diphenylphosphino)benzene has a wide range of scientific research applications:
作用機序
The mechanism by which 1,2,4,5-tetrakis(diphenylphosphino)benzene exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with metal centers . These complexes can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis and other applications .
類似化合物との比較
Similar Compounds
1,2-Bis(diphenylphosphino)benzene: A bidentate ligand with two diphenylphosphino groups, used in coordination chemistry.
1,2,4,5-Tetrakis(isopropylthio)benzene: A similar compound with isopropylthio groups instead of diphenylphosphino groups, used in the synthesis of redox-active complexes.
Uniqueness
1,2,4,5-Tetrakis(diphenylphosphino)benzene is unique due to its tetradentate nature, allowing it to form more complex and stable multimetal complexes compared to bidentate ligands like 1,2-bis(diphenylphosphino)benzene . Its ability to act as a rigid connector between redox-active groups makes it valuable in the design of materials with tailored electronic properties .
特性
CAS番号 |
123739-99-1 |
|---|---|
分子式 |
C54H42P4 |
分子量 |
814.8 g/mol |
IUPAC名 |
diphenyl-[2,4,5-tris(diphenylphosphanyl)phenyl]phosphane |
InChI |
InChI=1S/C54H42P4/c1-9-25-43(26-10-1)55(44-27-11-2-12-28-44)51-41-53(57(47-33-17-5-18-34-47)48-35-19-6-20-36-48)54(58(49-37-21-7-22-38-49)50-39-23-8-24-40-50)42-52(51)56(45-29-13-3-14-30-45)46-31-15-4-16-32-46/h1-42H |
InChIキー |
AZQCCLQJGZMDPW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7)P(C8=CC=CC=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


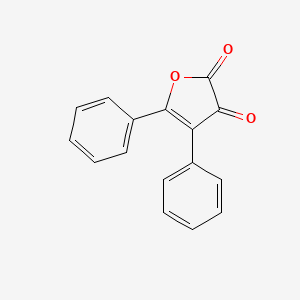

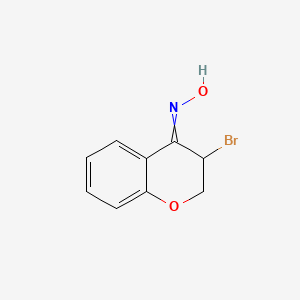
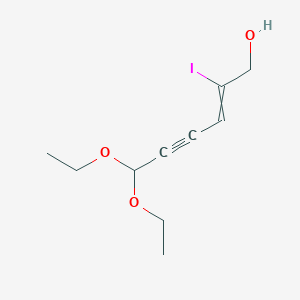
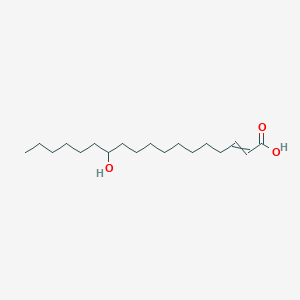
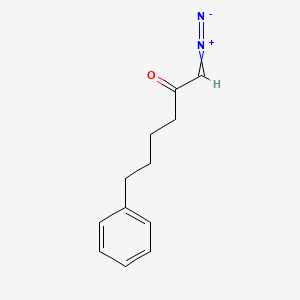
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)
![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
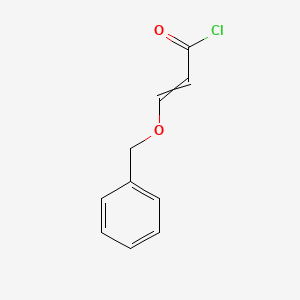
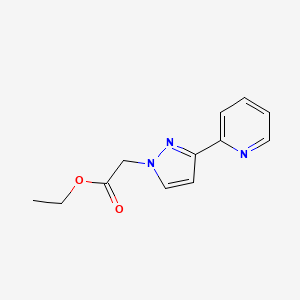
![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
